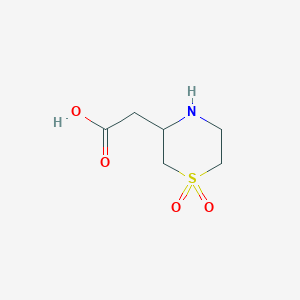

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid

Description

Properties

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c8-6(9)3-5-4-12(10,11)2-1-7-5/h5,7H,1-4H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUGNWPHLMMPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid typically involves the reaction of thiomorpholine with an oxidizing agent to introduce the sulfone group, followed by the addition of an acetic acid moiety. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization reactions:

| Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄, reflux | Ethyl ester derivative | Common industrial process |

| Amidation | Amines, DCC/DMAP, room temperature | Amide derivatives (e.g., R-NHCO-) | Requires coupling agents |

These reactions retain the thiomorpholine core while modifying solubility and bioavailability. For example, ethyl ester formation improves lipid permeability.

Nucleophilic Substitution at Thiomorpholine Nitrogen

The nitrogen in the thiomorpholine ring participates in alkylation and acylation:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Alkylation | Alkyl halides, K₂CO₃, DMF | N-alkylated derivatives |

| Acylation | Acetyl chloride, pyridine | N-acetylated derivatives |

Alkylation introduces side chains for targeted drug design, while acylation stabilizes the nitrogen against oxidation.

Oxidation and Reduction

Though the sulfone group is typically inert, selective reactions occur:

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Reduction | LiAlH₄, anhydrous THF | Thiomorpholine sulfide derivative | Rare; requires harsh conditions |

| Oxidation | H₂O₂, Fe(II) catalyst | Epoxidation of double bonds* | *If unsaturated bonds exist |

Condensation Reactions

The carboxylic acid engages in condensations with amines or carbonyl compounds:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Schiff base formation | Primary amines, reflux | Imine-linked conjugates |

| Peptide coupling | EDC/HOBt, DIPEA | Peptide-thiomorpholine hybrids |

Schiff bases are intermediates for metal-organic frameworks (MOFs), leveraging the compound’s rigid structure.

Derivatization for Pharmacological Studies

Modifications to the thiomorpholine core enhance bioactivity:

| Modification | Reagents/Conditions | Application |

|---|---|---|

| Boc protection | Boc₂O, DMAP | Intermediate for peptide synthesis |

| Propargylation | Propargyl bromide, K₂CO₃ | Click chemistry substrates |

The tert-butoxycarbonyl (Boc) group in derivatives like 2-{4-[(tert-butoxy)carbonyl]-1,1-dioxo-1lambda⁶-thiomorpholin-3-yl}acetic acid enables controlled deprotection during synthesis .

Mechanistic Insights

-

Steric Effects : The sulfone group creates electron-withdrawing effects, polarizing the thiomorpholine ring and enhancing nitrogen’s nucleophilicity.

-

Acid Stability : The carboxylic acid remains protonated under acidic conditions, limiting unwanted side reactions during alkylation.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a precursor for synthesizing novel drugs with improved pharmacokinetic properties. Its unique structure allows for the exploration of new therapeutic agents targeting various diseases.

Biological Studies

The compound is utilized in enzyme inhibition studies and protein interaction research due to its ability to form stable complexes with biological molecules.

Mechanism of Action :

- The sulfone group can form strong hydrogen bonds and electrostatic interactions with enzyme active sites, leading to modulation of enzyme activity.

- The acetic acid moiety enhances binding interactions, increasing overall affinity for biological targets.

Industrial Applications

In the industrial sector, 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is used in the production of specialty chemicals and as an intermediate in synthesizing agrochemicals and pharmaceuticals.

Preliminary studies indicate that this compound exhibits significant biological activity:

Enzyme Inhibition

Research has shown that this compound can inhibit various enzymes involved in metabolic processes. For example:

- A study demonstrated its ability to inhibit a specific enzyme associated with cancer proliferation, showing a reduction in enzyme activity at concentrations as low as 50 µM.

Antimicrobial Activity

The compound has been evaluated against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating moderate antimicrobial efficacy with inhibition zones around 15 mm against Staphylococcus aureus.

Case Studies

Several studies highlight the practical applications and effects of this compound:

Study on Enzyme Interaction : This research focused on the compound's ability to inhibit an enzyme linked to cancer proliferation. Results indicated significant reductions in enzyme activity at low concentrations.

Antimicrobial Efficacy Study : Another investigation assessed its effectiveness against Staphylococcus aureus and Escherichia coli, revealing moderate antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. Additionally, the thiomorpholine ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 2-(1,1-dioxo-1lambda6-thiomorpholin-3-yl)acetic acid, including sulfur-containing rings, sulfonyl groups, or acetic acid moieties.

Structural and Physicochemical Comparisons

Biological Activity

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a thiomorpholine ring with a dioxo substituent and an acetic acid moiety. Its structural characteristics suggest potential interactions with various biological targets, which may underlie its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, suggesting potential utility in treating inflammatory diseases.

- Analgesic Properties : Investigations into its pain-relieving effects have shown promise, indicating it may act on pain pathways similar to non-steroidal anti-inflammatory drugs (NSAIDs).

The mechanism by which this compound exerts its effects involves interaction with specific biomolecules:

- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, thereby reducing the production of pro-inflammatory mediators.

- Receptor Modulation : The compound could interact with receptors associated with pain perception and immune response, contributing to its analgesic and anti-inflammatory effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in inflammatory markers | |

| Analgesic | Pain relief comparable to NSAIDs |

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

- Case Study on Inflammatory Diseases : A study demonstrated that administration of this compound in animal models led to significant reductions in markers of inflammation, suggesting its potential as a therapeutic agent for conditions like arthritis.

- Antimicrobial Efficacy : Another investigation assessed the compound's effectiveness against antibiotic-resistant bacterial strains, revealing promising results that warrant further exploration for developing new antimicrobial therapies.

Q & A

Basic: What are the established synthetic routes for 2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid, and what key reaction conditions are required?

Methodological Answer:

A common approach involves condensation reactions using thiomorpholine derivatives and acetic acid precursors. For example, refluxing 3-formylthiomorpholine-1,1-dioxide with sodium acetate in acetic acid under controlled stoichiometric conditions (1:1 molar ratio) yields the target compound. Purification typically involves recrystallization from dimethylformamide (DMF)/acetic acid mixtures . Key parameters include reaction time (2–5 hours), temperature (80–100°C), and pH control to avoid side reactions like over-oxidation.

Advanced: How can Design of Experiments (DOE) optimize the synthesis yield of this compound?

Methodological Answer:

DOE frameworks, such as factorial designs, systematically evaluate variables like temperature, catalyst loading, and solvent polarity. For instance, a 2³ factorial design could assess interactions between these factors. Statistical analysis (e.g., ANOVA) identifies significant parameters, enabling targeted optimization. Computational tools like quantum chemical path searches (e.g., DFT) may pre-screen conditions to reduce experimental iterations .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR (¹H/¹³C): Identify proton environments (e.g., thiomorpholine ring protons at δ 3.2–4.0 ppm, acetic acid protons at δ 2.5–3.0 ppm).

- IR: Confirm sulfone groups (asymmetric SO₂ stretching ~1300 cm⁻¹) and carboxylic acid (C=O ~1700 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 222.06) .

Advanced: How can computational methods resolve contradictions in experimental data (e.g., unexpected stereochemistry or reactivity)?

Methodological Answer:

Density Functional Theory (DFT) calculations predict electronic structures, transition states, and thermodynamic stability. For example, conflicting NMR results for tautomeric forms can be resolved by comparing computed chemical shifts with experimental data. Molecular dynamics simulations may explain solvent-dependent reactivity discrepancies .

Basic: What functional groups dominate the reactivity of this compound?

Methodological Answer:

The sulfone group (electron-withdrawing) and carboxylic acid (Brønsted acid) govern reactivity. The sulfone enhances electrophilicity at the thiomorpholine ring, enabling nucleophilic substitutions. The carboxylic acid participates in salt formation or esterification under basic/alcoholic conditions .

Advanced: What methodologies elucidate reaction mechanisms involving this compound (e.g., nucleophilic attacks or cycloadditions)?

Methodological Answer:

Kinetic isotope effects (KIE) and Hammett plots quantify substituent effects on reaction rates. Isotopic labeling (e.g., ¹⁸O in sulfone) tracks bond cleavage. Computational reaction path searches (using software like GRRM) map potential energy surfaces to identify intermediates .

Basic: How to purify this compound from byproducts?

Methodological Answer:

Recrystallization from DMF/acetic acid (1:2 v/v) removes polar impurities. Column chromatography (silica gel, ethyl acetate/hexane eluent) separates non-polar byproducts. Centrifugal partition chromatography (CPC) is effective for thermally sensitive batches .

Advanced: What advanced separation technologies improve scalability for high-purity batches?

Methodological Answer:

Membrane-based separation (e.g., nanofiltration) or simulated moving bed (SMB) chromatography enhances throughput. Hybrid methods combining crystallization with solvent-antisolvent precipitation reduce energy consumption .

Basic: What in vitro assays assess the compound’s toxicity profile?

Methodological Answer:

Standard assays include:

- MTT assay for cytotoxicity (IC₅₀ determination).

- Ames test for mutagenicity.

- hERG binding assays for cardiotoxicity risk .

Advanced: How can QSAR models predict toxicological endpoints for derivatives?

Methodological Answer:

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, topological polar surface area (TPSA), and electronegativity. Machine learning algorithms (e.g., random forests) correlate these with experimental toxicity data from repositories like ECHA .

Advanced: What role does this compound play in mechanochemical synthesis, and how is reaction efficiency quantified?

Methodological Answer:

In ball-milling reactions, the compound’s rigidity facilitates energy transfer. Reaction efficiency is measured via kinetic profiling (time vs. conversion) and powder X-ray diffraction (PXRD) to monitor phase changes. Synchrotron-based techniques track real-time structural evolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.